Cas no 883-44-3 (2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione)

2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione structure
883-44-3 structure
2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione
883-44-3
C11H11NO3
205.209943056107
MFCD00023097
83177
70160

2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione Properties

Names and Identifiers

    • 2-(3-Hydroxypropyl)isoindoline-1,3-dione
    • 3-Phthalimidopropanol
    • 2-(3-hydroxypropyl)isoindole-1,3-dione
    • N-(2-Hydroxyethyl)phthalimide
    • N-(3-HYDROXYPROPYL)PHTHALIMIDE
    • 3-Phthalimido-1-propanol
    • 1H-Isoindole-1,3(2H)-dione, 2-(3-hydroxypropyl)-
    • BSMILTTURCQDGJ-UHFFFAOYSA-N
    • 2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione
    • N-(3-Hydroxypropyl)-phthalimide
    • NSC41174
    • 3-phthalimidylpropanol
    • Maybridge1_006840
    • 3-(phthalimido)-propanol
    • 3-Phthalimidyl-1-propanol
    • Oprea1_5229
    • 2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione
    • 2-(3-Hydroxypropyl)-1H-isoindole-1,3(2H)-dione (ACI)
    • Phthalimide, N-(3-hydroxypropyl)- (7CI, 8CI)
    • 3-(1,3-Dioxoisoindolin-2-yl)propanol
    • 3-(Phthalimido)propanol
    • NSC 41174
    • CHEBI:190836
    • FS-4083
    • DB-057059
    • F11994
    • EINECS 212-931-1
    • DTXSID40236942
    • 883-44-3
    • EU-0063292
    • UNII-X2TMC7E8YH
    • STK291435
    • 2-(3-hydroxypropyl) isoindoline-1,3-dione
    • MFCD00023097
    • InChI=1/C11H11NO3/c13-7-3-6-12-10(14)8-4-1-2-5-9(8)11(12)15/h1-2,4-5,13H,3,6-7H
    • NS00015167
    • N-(3-Hydroxypropyl)phthalimide, 95%
    • EN300-133376
    • Oprea1_522983
    • SR-01000580138
    • AKOS002130545
    • CS-W023194
    • N-3-hydroxypropyl phthalimide
    • SR-01000580138-1
    • NSC-41174
    • SCHEMBL526807
    • HMS560O20
    • SY078873
    • Phthalimide, N-(3-hydroxypropyl)-
    • 2-(3-Hydroxypropyl)-2H-isoindole-1,3-dione
    • X2TMC7E8YH
    • 2-(3-hydroxy-propyl)-isoindole-1,3-dione
    • 1H-Isoindole-1, 2-(3-hydroxypropyl)-
    • SB66077
    • +Expand
    • MFCD00023097
    • BSMILTTURCQDGJ-UHFFFAOYSA-N
    • 1S/C11H11NO3/c13-7-3-6-12-10(14)8-4-1-2-5-9(8)11(12)15/h1-2,4-5,13H,3,6-7H2
    • O=C1N(CCCO)C(=O)C2C1=CC=CC=2
    • 158489

Computed Properties

  • 205.07400
  • 1
  • 3
  • 3
  • 205.073893
  • 15
  • 253
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.2
  • nothing
  • 0
  • 57.6

Experimental Properties

  • 0.60290
  • 57.61000
  • 1.605
  • 376.5°C at 760 mmHg
  • 74-76 °C (lit.)
  • 181.5ºC
  • Not determined
  • Not determined
  • 1.331

2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione Security Information

  • 3
  • S24/25
  • NONH for all modes of transport
  • H302-H317
  • P280
  • Inert atmosphere,Room Temperature
  • Warning

2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione Customs Data

  • 2925190090
  • China Customs Code:

    2925190090

    Overview:

    2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00475L-1g
N-(3-HYDROXYPROPYL)PHTHALIMIDE
883-44-3 95%
1g
$8.00 2024-04-20
A2B Chem LLC
AB95097-1g
N-(3-Hydroxypropyl)phthalimide
883-44-3 95%
1g
$7.00 2024-04-19
abcr
AB177894-10 g
N-(3-Hydroxypropyl)phthalimide, 98%; .
883-44-3 98%
10 g
€29.30 2023-07-20
Ambeed
A139927-1g
2-(3-Hydroxypropyl)isoindoline-1,3-dione
883-44-3 95%
1g
$9.0
Chemenu
CM148102-100g
2-(3-Hydroxypropyl)isoindoline-1,3-dione
883-44-3 95%
100g
$*** 2023-05-29
Crysdot LLC
CD11034758-100g
2-(3-Hydroxypropyl)isoindoline-1,3-dione
883-44-3 95+%
100g
$154
Enamine
EN300-133376-0.05g
2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione
883-44-3 95%
0.05g
$19.0
eNovation Chemicals LLC
D748934-100g
N-(3-HYDROXYPROPYL)PHTHALIMIDE
883-44-3 95+%
100g
$230 2022-05-25
Matrix Scientific
206726-1g
2-(3-Hydroxypropyl)isoindoline-1,3-dione
883-44-3
1g
$193.00 2023-09-09
OTAVAchemicals
2976912-50MG
2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione
883-44-3 90%
50MG
$29

2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: 9-[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]-9-borabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran
1.2 Reagents: Ethanolamine Solvents: Diethyl ether
Reference
Synthesis of chirally deuteriated phthalimido-propanols and evaluation of their absolute stereochemistry
Prabhakaran, P. C.; et al, Journal of the American Chemical Society, 1988, 110(17), 5779-84

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  5 min, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Chemoselective electrosynthesis using rapid alternating polarity
Kawamata, Yu; et al, ChemRxiv, 2021, 1, 1-13

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  6 h, rt
Reference
Synthesis, CoMFA Analysis, and Receptor Docking of 3,5-Diacyl-2,4-Dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists
Li, An-Hu; et al, Journal of Medicinal Chemistry, 1999, 42(4), 706-721

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Toluene ;  3 h, 125 °C
Reference
From in vitro to in cellulo: structure-activity relationship of (2-nitrophenyl)methanol derivatives as inhibitors of PqsD in Pseudomonas aeruginosa
Storz, Michael P.; et al, Organic & Biomolecular Chemistry, 2014, 12(32), 6094-6104

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Toluene ;  3 h, 130 °C
Reference
New N-(phenoxydecyl)phthalimide derivatives displaying potent inhibition activity towards α-glucosidase
Pascale, Rossana; et al, Bioorganic & Medicinal Chemistry, 2010, 18(16), 5903-5914

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: tert-Butyl bromide Solvents: Acetonitrile ;  1.5 h, reflux
Reference
Mild deprotection of PMB ethers using tert-butyl bromide
Rival, Nicolas; et al, Tetrahedron Letters, 2015, 56(49), 6823-6826

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: 1,3,5-Trimethoxybenzene Catalysts: Silver hexafluoroantimonate Solvents: Dichloromethane ;  2 h, 40 °C
Reference
Silver(I)-Catalyzed Deprotection of p-Methoxybenzyl Ethers: A Mild and Chemoselective Method
Kern, Nicolas; et al, Journal of Organic Chemistry, 2012, 77(20), 9227-9235

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Ethanol ,  Water ;  8 min, 4600 psi, 361 °C
Reference
Rapid and clean synthesis of phthalimide derivatives in high-temperature, high-pressure H2O/EtOH mixtures
Fraga-Dubreuil, Joan; et al, Green Chemistry, 2007, 9(10), 1067-1072

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Niobium oxide (Nb2O3) Solvents: Hexane ,  Water ;  rt → reflux; 30 h, reflux
Reference
Versatile and Sustainable Synthesis of Cyclic Imides from Dicarboxylic Acids and Amines by Nb2O5 as a Base-Tolerant Heterogeneous Lewis Acid Catalyst
Ali, Ayub Md.; et al, Chemistry - A European Journal, 2014, 20(44), 14256-14260

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium persulfate Solvents: Water ;  10 min, 100 °C
Reference
A metal-free approach for transamidation of amides with amines in aqueous media
Srinivas, Mahesuni; et al, Tetrahedron Letters, 2015, 56(33), 4775-4779

Synthetic Circuit 11

Reaction Conditions
1.1 rt; 250 °C
Reference
Method for obtaining N-hydroxypropyl-substituted succinimide and phthalimide
Gasanov, R. A.; et al, Kimya Problemlari Jurnali, 2005, (3), 180-181

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Toluene ;  20 min
Reference
Norcantharimide analogues possessing terminal phosphate esters and their anti-cancer activity
Robertson, Mark J.; et al, Bioorganic & Medicinal Chemistry, 2011, 19(18), 5734-5741

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Triethylamine ,  Rose Bengal Solvents: Ethanol ;  12 h, rt
Reference
Visible-Light-Mediated Aerobic Oxidation of Organoboron Compounds Using in Situ Generated Hydrogen Peroxide
Weng, Wei-Zhi; et al, Organic Letters, 2018, 20(16), 4979-4983

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  4 h, 70 °C
1.2 Solvents: Water ;  70 °C
Reference
Direct Dehydroxytrifluoromethoxylation of Alcohols
Jiang, Xiaohuan; et al, Angewandte Chemie, 2018, 57(1), 292-295

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  5 min, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Chemoselective Electrosynthesis Using Rapid Alternating Polarity
Kawamata, Yu ; et al, Journal of the American Chemical Society, 2021, 143(40), 16580-16588

Synthetic Circuit 16

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  90 °C; 18 h, 90 °C
Reference
αvβ3 Integrin-Targeting Arg-Gly-Asp (RGD) Peptidomimetics Containing Oligoethylene Glycol (OEG) Spacers
Rerat, Vincent; et al, Journal of Medicinal Chemistry, 2009, 52(22), 7029-7043

Synthetic Circuit 17

Reaction Conditions
1.1 Solvents: Chloroform
Reference
Photochemistry of the phthalimide system. 23. Photocyclization of N-alkoxyalkylphthalimides with favored δ-hydrogen abstraction: Syntheses of oxazolo[4,3-a]isoindoles and oxazolo[4,3-a]isoindole-1-spiro-1'-cycloalkane ring systems
Sato, Yasuhiko; et al, Chemical & Pharmaceutical Bulletin, 1982, 30(5), 1639-45

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Potassium bifluoride Solvents: Methanol ;  2 h, rt
2.1 Reagents: Oxygen Catalysts: Triethylamine ,  Rose Bengal Solvents: Ethanol ;  12 h, rt
Reference
Visible-Light-Mediated Aerobic Oxidation of Organoboron Compounds Using in Situ Generated Hydrogen Peroxide
Weng, Wei-Zhi; et al, Organic Letters, 2018, 20(16), 4979-4983

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
2.1 Solvents: Dimethylformamide
Reference
Synthesis of chirally deuteriated phthalimido-propanols and evaluation of their absolute stereochemistry
Prabhakaran, P. C.; et al, Journal of the American Chemical Society, 1988, 110(17), 5779-84

2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione Raw materials

2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione Preparation Products

2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione Suppliers

Hubei Baidu Chemistry Co.,Ltd.
Audited Supplier Audited Supplier
(CAS:883-44-3)
PENG XING
18871490324
1400878899@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:883-44-3)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:883-44-3)
TANG SI LEI
15026964105
2881489226@qq.com

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Recommended suppliers
Amadis Chemical Company Limited
(CAS:883-44-3)2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione
A862235
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